molecular formula C10H22N2O2 B1528428 tert-butyl N-(1-aminopentan-2-yl)carbamate CAS No. 1342578-12-4

tert-butyl N-(1-aminopentan-2-yl)carbamate

Cat. No.: B1528428
CAS No.: 1342578-12-4
M. Wt: 202.29 g/mol
InChI Key: LKZBYZJNGSHFDB-UHFFFAOYSA-N
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Description

tert-butyl N-(1-aminopentan-2-yl)carbamate is a carbamate-protected amine compound featuring a linear pentan-2-yl backbone with a primary amine at the 1-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely employed in organic synthesis to temporarily mask reactive amine functionalities during multi-step reactions, particularly in peptide synthesis and medicinal chemistry . This compound’s linear aliphatic structure offers flexibility, making it suitable for applications requiring conformational mobility in drug discovery intermediates.

Properties

IUPAC Name

tert-butyl N-(1-aminopentan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZBYZJNGSHFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Common Synthetic Routes and Reaction Conditions

2.1 Boc Protection of 1-Aminopentan-2-yl Derivatives

A widely adopted method involves the reaction of 1-aminopentan-2-ol or its amine analogues with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane (DCM). This reaction typically proceeds at low to ambient temperatures (0–25°C) over several hours to afford the Boc-protected amine with high yield and purity.

Example Protocol:

Reagents Conditions Yield Notes
1-Aminopentan-2-ol (or amine) Boc2O (1.0 equiv), triethylamine (1.0 equiv) 85–92% Room temperature, 3–6 hours, DCM solvent
Solvent Dichloromethane (DCM) Polar aprotic solvent preferred
Temperature 0–25 °C Controlled to prevent side reactions
Purification Column chromatography or recrystallization Ensures >95% purity verified by NMR/HPLC

This method is exemplified in the synthesis of N-Boc-5-aminopentan-1-ol, a close analog, where di-tert-butyl dicarbonate and triethylamine were reacted with 5-aminopentan-1-ol in DCM at room temperature for 3 hours, yielding 92% of the product after flash chromatography purification.

Alternative Preparation via Carbamate Formation from tert-Butyl Carbamate and Amines

Another approach uses tert-butyl carbamate itself as a nucleophile reacting with amines under basic conditions to form the carbamate bond. Bases such as sodium hydride or potassium carbonate facilitate the nucleophilic attack on the amine substrate, enabling carbamate formation.

Reagents Conditions Yield Notes
tert-Butyl carbamate 1-Aminopentan-2-ol or amine 75–85% Base (NaH or K2CO3), polar solvent
Base Sodium hydride or potassium carbonate Deprotonates amine for nucleophilic attack
Solvent Methanol, DMF, or similar Solvent choice affects reaction rate
Temperature Room temperature to reflux Controlled to optimize yield
Purification Filtration, washing, chromatography Removes impurities and unreacted materials

This method is often used in industrial settings, optimized for scale-up with continuous flow reactors and advanced purification techniques to maximize yield and purity.

Analytical Characterization Techniques

To confirm the successful synthesis and purity of tert-butyl N-(1-aminopentan-2-yl)carbamate, the following analytical methods are standard:

Technique Purpose Typical Data/Indicators
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity ^1H NMR: tert-butyl protons at δ ~1.43 ppm; ^13C NMR: carbamate carbonyl at ~156 ppm
Mass Spectrometry (MS) Molecular weight verification HRMS (ESI) m/z for [M+H]^+ at ~204.16 (for analogs)
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% with UV detection at 254 nm

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Boc Protection with Boc2O 1-Aminopentan-2-ol, Boc2O, Et3N DCM, RT, 3–6 h 85–92 Mild, high purity, widely used
Carbamate Formation with tert-Butyl Carbamate tert-Butyl carbamate, amine, NaH or K2CO3 Methanol or DMF, RT to reflux 75–85 Suitable for scale-up, requires base
N-Boc α-Amidosulfone Route tert-Butyl carbamate, aldehyde, p-toluenesulfinic acid salt MeOH/H2O, formic acid, RT, 96 h Moderate Useful for related carbamate intermediates

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(1-aminopentan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(1-aminopentan-2-yl)carbamate serves as a building block in organic synthesis , particularly in the development of more complex molecules. Its unique structure allows it to act as a protecting group for amines, which is crucial in multi-step synthetic pathways.

Biological Studies

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions . It can be employed to investigate how specific enzymes interact with substrates, providing insights into biochemical pathways and potential therapeutic targets .

Industrial Applications

The compound is also significant in the production of specialty chemicals and serves as an intermediate in various industrial processes. Its stability and reactivity make it suitable for use in manufacturing environments where specific chemical properties are required .

Case Study 1: Enzyme Interaction Studies

A study investigating the inhibition of specific enzymes used this compound as a probe to understand enzyme-substrate interactions. The results indicated that modifications to the carbamate structure could enhance binding affinity, leading to more effective inhibitors .

Case Study 2: Industrial Synthesis

In an industrial setting, this compound was used as an intermediate in the synthesis of agrochemicals. The efficiency of this compound in facilitating reactions led to improved yields and reduced by-products, demonstrating its value in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-aminopentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentyl and Cyclic Carbamates

Compounds such as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) feature cyclic backbones with hydroxyl substituents . These structural differences confer distinct properties:

  • Stereochemistry : Chiral centers in cyclopentyl derivatives (e.g., 1R,2S configuration) influence enantioselective binding in drug-receptor interactions.
Table 1: Cyclopentyl vs. Linear Carbamates
Property tert-butyl N-(1-aminopentan-2-yl)carbamate tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Backbone Linear pentyl Cyclopentyl with hydroxyl
Flexibility High Low (rigid cyclic structure)
Hydrophilicity Moderate High (due to -OH group)
CAS Number Not provided 1330069-67-4

Piperidine and Azabicyclo Derivatives

Piperidine-based carbamates, such as tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5) and tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1), incorporate nitrogen-containing six-membered rings . Azabicyclo derivatives like tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) add bicyclic rigidity . Key distinctions include:

  • Electron effects : Fluorine substituents (e.g., in trans-3-fluoropiperidine) introduce electron-withdrawing effects, altering pKa and metabolic stability.
  • Bridged systems : Azabicyclo structures (e.g., 2-azabicyclo[2.2.1]heptane) enforce three-dimensional conformations critical for binding to biological targets.
Table 2: Piperidine/Azabicyclo vs. Linear Carbamates
Property This compound tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate
Backbone Linear pentyl Fluorinated piperidine
Electronic Effects Neutral Electron-withdrawing (-F)
Metabolic Stability Moderate High (due to -F)
CAS Number Not provided 1268520-95-1

Functionalized Derivatives

Compounds like tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) and tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-24-1) highlight the impact of additional functional groups :

  • Amino groups: Free amines (e.g., 4-aminopiperidine) enable further derivatization, such as conjugation or salt formation.
  • Chiral centers : Stereochemical complexity (e.g., 3R,4S configurations) is critical for asymmetric synthesis and drug activity.

Biological Activity

Tert-butyl N-(1-aminopentan-2-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H23N2O2C_{11}H_{23}N_{2}O_{2} with a molecular weight of approximately 202.3 g/mol. Its structure features a tert-butyl group connected to a carbamate functional group, which is further linked to an amino group derived from 1-aminopentan-2-yl.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily through enzyme inhibition and interaction with various receptors.

1. Enzyme Inhibition

One significant area of study is its role as an inhibitor of carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in biological systems. This inhibition has implications for treating conditions such as glaucoma and obesity, where carbonic anhydrase activity is often dysregulated.

2. Protein Tagging and Analysis

The compound is utilized in proteomics for tagging proteins or peptides, facilitating their analysis via mass spectrometry. This application aids in the identification and quantification of proteins in complex biological samples, enhancing our understanding of various biological processes.

The mechanism by which this compound exerts its effects involves binding affinity studies with enzymes and receptors. Investigations into its interactions reveal that it may modulate enzymatic activity through competitive or non-competitive inhibition, depending on the target enzyme.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl carbamateContains a tert-butyl group but lacks the amino componentSimpler structure, primarily used as a protecting group
Tert-butyl N-(5-amino-pentan-2-yl)carbamateSimilar structure but with a different amino chainPotentially different biological activity due to amino chain variation
Tert-butyl N-(trans-2-amino-cyclohexyl)carbamateCyclohexane ring structureProvides unique sterics affecting reactivity and biological activity

This table illustrates how variations in structure can lead to differences in reactivity and biological activity, highlighting the significance of this compound within this class of compounds.

Case Studies

Recent studies have explored the therapeutic potential of this compound:

Study on Carbonic Anhydrase Inhibition

A study conducted to assess its efficacy as a carbonic anhydrase inhibitor demonstrated significant inhibition rates comparable to established drugs used in treating glaucoma. The results indicated that at specific concentrations, the compound could effectively reduce CA activity, thus providing a potential therapeutic avenue for further exploration.

Proteomic Applications

In another study focused on proteomic applications, the compound was employed to tag proteins in complex mixtures. The outcomes revealed enhanced sensitivity and specificity in detecting low-abundance proteins, underscoring its utility in biomedical research.

Q & A

Q. What are the key synthetic routes and critical parameters for preparing tert-butyl N-(1-aminopentan-2-yl)carbamate?

The synthesis typically involves reacting tert-butyl carbamate with a substituted amine under controlled conditions. Key steps include:

  • Amine protection : Reacting tert-butyl chloroformate with 1-aminopentan-2-amine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions .
  • pH and temperature control : Maintaining a pH of 8–9 using a base like triethylamine to neutralize HCl byproducts and ensure high yield (~80–85%) .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC or NMR .

Q. How is this compound utilized as a protecting group in peptide synthesis?

The tert-butyl carbamate (Boc) group protects primary amines during solid-phase peptide synthesis. Methodological considerations include:

  • Deprotection : Using trifluoroacetic acid (TFA) in dichloromethane to cleave the Boc group without damaging the peptide backbone .
  • Compatibility : Stable under basic conditions but labile in acidic environments, making it ideal for orthogonal protection strategies .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and purity (e.g., δ 1.44 ppm for tert-butyl protons) .
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ at m/z 231.18) .
  • HPLC : Reverse-phase HPLC with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent selection : Dichloromethane enhances solubility, but acetonitrile may improve reaction kinetics in larger batches .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates carbamate formation, reducing reaction time by 30% .
  • Scale-up challenges : Monitor exothermic reactions during Boc protection; use jacketed reactors for temperature control .

Q. What strategies mitigate instability of intermediates during synthesis?

  • Hygroscopic intermediates : Store under inert gas (N₂/Ar) and use anhydrous solvents to prevent hydrolysis .
  • Light-sensitive steps : Conduct reactions in amber glassware to avoid photodegradation .

Q. How can enantiomeric purity be ensured in chiral derivatives?

  • Chiral chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases .
  • X-ray crystallography : Resolve absolute configuration of crystalline intermediates (e.g., SHELX refinement) .

Q. What mechanistic insights guide its use in enzyme inhibition studies?

  • Binding assays : Surface plasmon resonance (SPR) reveals nM-level affinity for serine proteases .
  • Molecular docking : Simulations (AutoDock Vina) predict interactions with catalytic triads, validated by mutagenesis .

Q. How does structural modification influence stability under physiological conditions?

  • pH stability studies : Incubate at pH 7.4 (PBS buffer) and monitor degradation via LC-MS. The Boc group shows <5% hydrolysis over 24 hours .
  • Thermal stability : DSC analysis indicates decomposition above 150°C, relevant for lyophilization protocols .

Q. How should contradictory data on biological activity be resolved?

  • Reproducibility checks : Validate enzyme inhibition assays (e.g., trypsin) across multiple labs using standardized protocols .
  • Meta-analysis : Compare IC₅₀ values from literature; discrepancies may arise from assay conditions (e.g., substrate concentration) .

Q. What computational tools predict reactivity in novel derivatives?

  • DFT calculations : Gaussian 16 optimizes transition states for carbamate formation, guiding substituent selection .
  • Machine learning : Train models on PubChem data to predict logP and solubility for drug-likeness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(1-aminopentan-2-yl)carbamate
Reactant of Route 2
tert-butyl N-(1-aminopentan-2-yl)carbamate

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